molecular formula C8H6ClN3O2 B3354277 1H-Benzimidazole, 2-(chloronitromethyl)- CAS No. 58365-54-1

1H-Benzimidazole, 2-(chloronitromethyl)-

Cat. No.: B3354277
CAS No.: 58365-54-1
M. Wt: 211.6 g/mol
InChI Key: NTGUVFNFRJGIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole derivatives are a class of heterocyclic compounds characterized by a fused benzene and imidazole ring. The compound 1H-Benzimidazole, 2-(chloronitromethyl)- features a chloronitromethyl (-CH₂C(NO₂)Cl) substituent at the 2-position of the benzimidazole core.

For instance, 2-(chloromethyl)-1H-benzimidazole derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole) are synthesized via reactions of substituted o-phenylenediamine with chloroacetic acid in acidic conditions . The chloromethyl group is a reactive intermediate, often further modified for biological or material applications . Similarly, nitration or nitro-substituted benzimidazoles (e.g., 2-nitrobenzimidazoles) are reported for their antiparasitic activity, suggesting that the chloronitromethyl group in the target compound may confer unique reactivity or bioactivity .

Properties

IUPAC Name

2-[chloro(nitro)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-7(12(13)14)8-10-5-3-1-2-4-6(5)11-8/h1-4,7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGUVFNFRJGIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C([N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482501
Record name 1H-Benzimidazole, 2-(chloronitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58365-54-1
Record name 1H-Benzimidazole, 2-(chloronitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(chloronitromethyl)- typically involves the reaction of 1,2-phenylenediamine with chloronitromethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(chloronitromethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazole, 2-(chloronitromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(chloronitromethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms. The compound may also interact with enzymes involved in cellular processes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The 2-position of benzimidazole is critical for modulating chemical and pharmacological properties. Below is a comparative analysis of 2-(chloronitromethyl)-1H-benzimidazole with other 2-substituted benzimidazoles:

Compound Name Substituent at 2-Position Key Properties/Activities References
2-(Chloromethyl)-1H-benzimidazole -CH₂Cl - Reactive intermediate for alkylation or nucleophilic substitution.
- Precursor to antibacterial bis-benzimidazole derivatives.
2-Nitro-1H-benzimidazole -NO₂ - High antiparasitic activity against Giardia intestinalis (IC₅₀ = 0.010 µM) .
- Nitro group enhances redox activity and DNA binding.
2-(Methylthio)-1H-benzimidazole -SCH₃ - Moderate antiparasitic activity (IC₅₀ = 3.95 µM against Trypanosoma vaginalis) .
- Thioether group improves metabolic stability.
2-(Morpholin-4-yl)ethyl derivatives -CH₂CH₂N(C₂H₄)₂O - Morpholine substituent enhances solubility and CNS penetration.
- Varied antimicrobial activity based on aryl substitutions (e.g., 4-chlorophenyl derivatives).

Key Observations:

  • This hybrid substituent may enhance antiparasitic or antibacterial effects compared to mono-functional analogs .
  • Chloromethyl vs. Nitro : Chloromethyl derivatives are more reactive but less stable, whereas nitro-substituted analogs exhibit stronger bioactivity but may require metabolic activation .
  • Morpholine and Thioether Derivatives : These substituents improve pharmacokinetic properties (e.g., solubility, half-life) but show variable potency depending on electronic and steric effects .

Physicochemical Properties

While direct data for 2-(chloronitromethyl)-1H-benzimidazole is unavailable, trends can be extrapolated:

  • Molecular Weight : Expected to be higher (~240–260 g/mol) than 2-(chloromethyl)-1H-benzimidazole (MW = 166.6 g/mol) due to the nitro group .
  • Melting Point : Likely elevated (>150°C) due to increased polarity from the nitro group, similar to 2-nitrobenzimidazole derivatives .
  • Solubility: Reduced in nonpolar solvents compared to morpholine or methylthio analogs, but enhanced in polar aprotic solvents (e.g., DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole, 2-(chloronitromethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole, 2-(chloronitromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.